(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetic organic compound notable for its structural features, including a hydrazinecarbonyl group attached to a phenyl ring and an N-hydroxyacrylamide moiety. This compound is classified under organic compounds and is recognized for its potential applications in medicinal chemistry, particularly in the inhibition of histone deacetylases, which are significant in cancer biology and gene expression regulation .
The compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with carbonyl compounds, followed by coupling with N-hydroxyacrylamide. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 221.216 g/mol.
The synthesis of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide typically involves two main steps:
The reaction conditions, such as temperature, time, and solvent choice, play critical roles in determining the yield and purity of the final product. Optimization of these parameters is essential for achieving high-quality synthesis.
The molecular structure of (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide can be described using several identifiers:
The compound exhibits specific stereochemistry due to the presence of a double bond in the N-hydroxyacrylamide part, which influences its reactivity and biological activity.
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide can participate in various chemical reactions:
The specific conditions under which these reactions occur (e.g., temperature, solvent, catalysts) significantly influence the outcomes and efficiency of transformations.
The mechanism of action for (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide primarily involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression profiles and induce apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
(E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide has several scientific uses:
(E)-3-(4-(Hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide is a synthetically engineered molecule with the systematic name reflecting its precise chemical architecture. This compound features a molecular formula of C₁₀H₁₁N₃O₃ and exhibits a molecular weight of 221.21 g/mol. The structural framework consists of three key components: (1) an acrylamide backbone with N-hydroxyl substitution, (2) a trans-configured (E) propenoic acid chain, and (3) a para-substituted benzoyl hydrazide moiety. The compound is identified by CAS registry numbers 1223593-76-7 for the free base form and 1223593-75-6 for its hydrochloride salt [1] [3] [6].
The SMILES notation (O=C(NO)/C=C/C1=CC=C(C(NN)=O)C=C1) precisely encodes the molecular connectivity, confirming the (E)-configuration across the acrylic double bond and the carbonyl-hydrazine linkage at the phenyl para-position [3]. The planar arrangement created by the conjugated system enables electron delocalization across the acrylic spacer and aromatic ring, potentially influencing biological recognition and physicochemical properties. The molecule contains three hydrogen bond donors (two on the hydrazide and one on the hydroxamic acid) and four hydrogen bond acceptors, creating significant potential for intermolecular interactions [6].
Table 1: Fundamental Molecular Descriptors
Property | Value/Description | Source/Reference |
---|---|---|
Systematic Name | (E)-3-(4-(Hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide | [3] |
CAS Number | 1223593-76-7 (free base) | [3] [6] |
Alternate CAS | 1223593-75-6 (HCl salt) | [1] |
Molecular Formula | C₁₀H₁₁N₃O₃ | [3] [6] |
Molecular Weight | 221.21 g/mol | [3] [6] |
MDL Number | MFCD23099068 | [3] |
The development of hydrazinecarbonyl (benzoyl hydrazide) and hydroxyacrylamide (hydroxamic acid) derivatives represents distinct yet convergent therapeutic design strategies in medicinal chemistry. Benzoyl hydrazides emerged as versatile intermediates in heterocyclic synthesis, with their electron-donating character and metal-chelating capabilities being systematically exploited from the mid-20th century onward. These compounds gained prominence as corrosion inhibitors due to their adsorption capabilities on metal surfaces through heteroatoms (N, O) and aromatic systems, effectively impeding oxidation processes in acidic environments [4].
Hydroxamic acids established their significance through their zinc-binding capability, particularly in enzyme inhibition applications. The discovery of their potent inhibition of histone deacetylases (HDACs) catalyzed extensive research into hydroxamic acid derivatives as epigenetic modulators. Patent literature reveals strategic incorporation of both pharmacophores into single molecules, creating dual-functional inhibitors with enhanced target affinity. Specifically, compounds containing both the hydrazinecarbonyl and N-hydroxyacrylamide groups have been claimed as class-specific HDAC inhibitors with potential applications in oncology and neurology [2] [10].
Recent synthetic advancements have focused on regioselective conjugation of these functional groups through efficient condensation protocols. Modern approaches employ catalytic systems that preserve stereochemical integrity while achieving high yields of the thermodynamically stable (E)-isomers. These methodological refinements have enabled systematic structure-activity relationship studies around the core scaffold [3] [6].
The (E)-stereochemical designation (trans configuration) in (E)-3-(4-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylamide profoundly influences its conformational geometry and biological functionality. This configuration maintains the planar conjugation between the acrylic double bond and the phenyl ring, creating an extended π-electron system that facilitates electronic delocalization. Computational models indicate the (E)-isomer adopts a near-linear orientation that minimizes steric interactions between the hydroxamic oxygen and ortho-phenyl hydrogen [3].
The functional implications of this stereochemistry are evidenced in comparative studies of cinnamamide derivatives. (E)-isomers consistently demonstrate superior enzyme binding affinity compared to their (Z)-counterparts across multiple target classes, including HDACs and tyrosinases. This enhancement is attributed to optimal pharmacophore positioning for chelating active-site metal ions and forming complementary hydrogen bonds with catalytic residues. Specifically, the (E)-configuration in hydroxamic acid derivatives positions the hydroxyl and carbonyl groups in an ideal geometry for bidentate zinc coordination in HDAC catalytic pockets [2] [7].
The isomeric stability of the (E)-configuration under physiological conditions is another critical factor. The higher thermal barrier for isomerization in aqueous media ensures maintenance of the bioactive conformation following administration. This stereochemical preservation is pharmacologically advantageous compared to more labile analogs where isomerization diminishes target engagement [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: